potassium;(2E,4E)-hexa-2,4-dienoate
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Overview
Description
Compound “potassium;(2E,4E)-hexa-2,4-dienoate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “potassium;(2E,4E)-hexa-2,4-dienoate” involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control over temperature, pressure, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “potassium;(2E,4E)-hexa-2,4-dienoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.
Scientific Research Applications
Compound “potassium;(2E,4E)-hexa-2,4-dienoate” has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “potassium;(2E,4E)-hexa-2,4-dienoate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.
Comparison with Similar Compounds
Compound “potassium;(2E,4E)-hexa-2,4-dienoate” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar structure but different functional groups, leading to distinct properties and applications.
Compound B: Shares a similar mechanism of action but differs in its potency and selectivity.
Compound C: Exhibits comparable chemical reactivity but is used in different industrial applications.
By comparing these compounds, researchers can better understand the advantages and limitations of compound “this compound” and explore new ways to utilize its unique properties.
Properties
IUPAC Name |
potassium;(2E,4E)-hexa-2,4-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHHXKFHOYLYRE-STWYSWDKSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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